Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate
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Description
Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H22N2O3S and its molecular weight is 286.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Tert-butyl (1-(2-thia-5-azabicyclo[22It is known that the compound is structurally related to the family oftropane alkaloids , which are known to interact with various targets, including neurotransmitter receptors in the nervous system .
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target receptors .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter activity .
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-8(14-12(17)18-13(2,3)4)11(16)15-6-10-5-9(15)7-19-10/h8-10H,5-7H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDWPUXAKAKEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CS2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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